

"6-Bromo-2-mercaptobenzothiazole molecular weight and formula"

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Compound of Interest

Compound Name: 6-Bromo-2-mercaptobenzothiazole

Cat. No.: B1280402

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Technical Guide: 6-Bromo-2-mercaptobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, a representative synthetic protocol, and a potential mechanism of action for **6-Bromo-2-mercaptobenzothiazole**. This compound belongs to the 2-mercaptobenzothiazole (MBT) class of heterocyclic compounds, which are recognized for their wide-ranging industrial and pharmacological applications. Derivatives of MBT are investigated for their potential as antimicrobial, anti-inflammatory, and antitumor agents.^{[1][2]}

Core Compound Data: 6-Bromo-2-mercaptobenzothiazole

The fundamental molecular and physical characteristics of **6-Bromo-2-mercaptobenzothiazole** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₄ BrNS ₂	[1][3][4][5]
Molecular Weight	246.15 g/mol	[3][5]
CAS Number	51618-30-5	[1]
Appearance	White solid	[3]
Melting Point	260-263 °C	[3][6]
Boiling Point	359.7 ± 44.0 °C (Predicted)	[3][6]
Density	1.93 g/cm ³	[3][6]

Experimental Protocols: Synthesis of 6-Bromo-2-mercaptobenzothiazole

While a specific, detailed experimental protocol for the synthesis of **6-Bromo-2-mercaptobenzothiazole** is not readily available in the reviewed literature, a general and robust method for synthesizing 2-mercaptobenzothiazole derivatives involves the reaction of an appropriately substituted o-haloaniline with carbon disulfide. The following is a representative protocol based on this established chemical transformation.[1]

Reaction: Synthesis via Cyclization of a Haloaniline Precursor.

Materials:

- 4-Bromo-2-amino-thiophenol (or a suitable 2-halo-4-bromoaniline precursor)
- Carbon disulfide (CS₂)
- A high-boiling point solvent (e.g., N,N-dimethylformamide - DMF)
- Base (e.g., potassium carbonate - K₂CO₃ or 1,8-Diazabicyclo[5.4.0]undec-7-ene - DBU)[1]
- Hydrochloric acid (HCl) for acidification
- Ethyl acetate for extraction

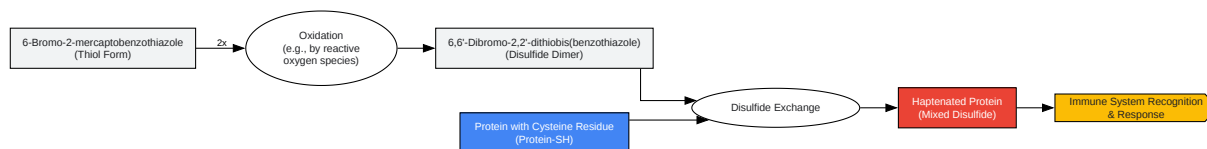
- Anhydrous sodium sulfate for drying

Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 4-bromo-2-amino-thiophenol precursor (1 equivalent) in DMF.
- Add the base (e.g., DBU, 2 equivalents) to the solution.
- Slowly add carbon disulfide (2 equivalents) to the reaction mixture.
- Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Acidify the mixture with 1N HCl, which should precipitate the crude product.
- Filter the precipitate and wash with water.
- For further purification, the crude solid can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
- Alternatively, the acidified mixture can be extracted with ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product for subsequent purification.

Potential Mechanism of Action: Protein Haptenation

One of the proposed mechanisms for the biological activity and potential sensitization effects of 2-mercaptobenzothiazole derivatives involves their ability to act as haptens. The thiol group is critical to this activity. MBT can be oxidized to its disulfide dimer, which can then react with cysteine residues in proteins via disulfide exchange. This covalent modification of proteins can trigger an immune response.



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Caption: Proposed haptenation pathway of **6-Bromo-2-mercaptobenzothiazole**.

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